N-[2-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]-2-propan-2-ylpyrazole-3-carboxamide
Description
N-[2-(2-azabicyclo[221]heptan-2-yl)phenyl]-2-propan-2-ylpyrazole-3-carboxamide is a complex organic compound featuring a bicyclic structure
Properties
IUPAC Name |
N-[2-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]-2-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13(2)23-18(9-10-20-23)19(24)21-16-5-3-4-6-17(16)22-12-14-7-8-15(22)11-14/h3-6,9-10,13-15H,7-8,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPMMYZSXXDZJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NC2=CC=CC=C2N3CC4CCC3C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]-2-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]-2-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
N-[2-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]-2-propan-2-ylpyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for N-[2-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]-2-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. For example, compounds with similar structures have been studied for their ability to inhibit certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Shares the bicyclic structure but lacks the pyrazole and carboxamide groups.
N,N′-diarylsquaramide: Contains a similar bicyclic core and has been studied for its anti-cancer properties.
Uniqueness
N-[2-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]-2-propan-2-ylpyrazole-3-carboxamide is unique due to its combination of a bicyclic structure with a pyrazole and carboxamide group, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
